6-((Methylamino)methyl)picolinonitrile 6-((Methylamino)methyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.: 1060812-16-9
VCID: VC16010431
InChI: InChI=1S/C8H9N3/c1-10-6-8-4-2-3-7(5-9)11-8/h2-4,10H,6H2,1H3
SMILES:
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol

6-((Methylamino)methyl)picolinonitrile

CAS No.: 1060812-16-9

Cat. No.: VC16010431

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

6-((Methylamino)methyl)picolinonitrile - 1060812-16-9

Specification

CAS No. 1060812-16-9
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
IUPAC Name 6-(methylaminomethyl)pyridine-2-carbonitrile
Standard InChI InChI=1S/C8H9N3/c1-10-6-8-4-2-3-7(5-9)11-8/h2-4,10H,6H2,1H3
Standard InChI Key PCRNPBZJTDBOKY-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC(=CC=C1)C#N

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

6-((Methylamino)methyl)picolinonitrile consists of a pyridine ring—a six-membered aromatic heterocycle with one nitrogen atom—substituted at the 6-position by a methylaminomethyl group (CH2NHCH3-\text{CH}_2\text{NHCH}_3) and a nitrile group (CN-\text{CN}) at the 2-position . The methylamino group introduces a basic tertiary amine, while the nitrile enhances electrophilicity, enabling diverse chemical transformations.

Key Structural Attributes:

  • Aromaticity: The pyridine ring contributes to planar geometry and π-electron delocalization, fostering interactions with biological targets .

  • Polarity: The nitrile and methylamino groups create a dipole moment, influencing solubility in polar solvents like ethanol and dimethylformamide.

  • Hydrogen Bonding: The methylamino group acts as a hydrogen bond donor/acceptor, critical for molecular recognition in biological systems .

Physicochemical Profile

While experimental data on this specific compound remains limited, structural analogs suggest the following properties:

PropertyValue/RangeBasis for Estimation
Melting Point120–140°CPyridine derivatives
LogP (Partition Coefficient)1.2–1.8Computational modeling
pKa (Methylamino group)9.5–10.5Analogous amines

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 6-((Methylamino)methyl)picolinonitrile typically involves multi-step sequences leveraging nucleophilic substitutions and reductive aminations. A plausible route, inferred from related methodologies in patents and medicinal chemistry literature , is outlined below:

  • Picolinonitrile Functionalization:

    • Reaction: 6-Chloromethylpicolinonitrile undergoes nucleophilic substitution with methylamine.

    • Conditions: CH3NH2\text{CH}_3\text{NH}_2, DMF, 60°C, 12 hours.

    • Yield: ~65% (optimized via continuous flow reactors) .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Industrial Optimization:

  • Continuous Flow Reactors: Enhance yield (≥80%) and reduce reaction time to 4 hours .

  • Catalytic Systems: Palladium-based catalysts improve selectivity for the 6-position .

Biological Activity and Mechanistic Insights

Target Engagement and Mechanisms

6-((Methylamino)methyl)picolinonitrile exhibits potential as a modulator of protein-protein interactions (PPIs), particularly in immune checkpoint pathways. Structural analogs have demonstrated affinity for PD-L1, a key immune regulatory protein .

Binding Hypotheses:

  • Hydrophobic Interactions: The pyridine ring occupies hydrophobic pockets in PD-L1’s dimer interface .

  • Electrostatic Complementarity: The methylamino group forms salt bridges with aspartate residues (e.g., Asp122 in PD-L1) .

Enzymatic Inhibition

Preliminary studies on related compounds suggest inhibitory activity against kinases (e.g., CHK1) through competitive binding at ATP sites . The nitrile group may covalently modify catalytic cysteine residues, though this requires validation for 6-((Methylamino)methyl)picolinonitrile.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • PD-1/PD-L1 Inhibitors: Serves as a scaffold for small-molecule checkpoint inhibitors. Derivatives with IC50_{50} values < 10 nM have been reported .

  • Enzyme Probes: Utilized in activity-based protein profiling (ABPP) due to reactive nitrile group .

Materials Science

  • Coordination Polymers: The nitrile and amine groups facilitate metal-ligand bonding, enabling design of porous materials for gas storage .

Comparative Analysis with Structural Analogs

To contextualize its utility, 6-((Methylamino)methyl)picolinonitrile is compared to related pyridine derivatives:

CompoundStructural DifferencesKey Advantages
5-((Methylamino)methyl)picolinonitrileMethylamino at 5-positionAltered steric hindrance
2-AminomethylpyridineLacks nitrile groupReduced electrophilicity
4-CyanopyridineLacks methylamino groupLimited hydrogen bonding

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